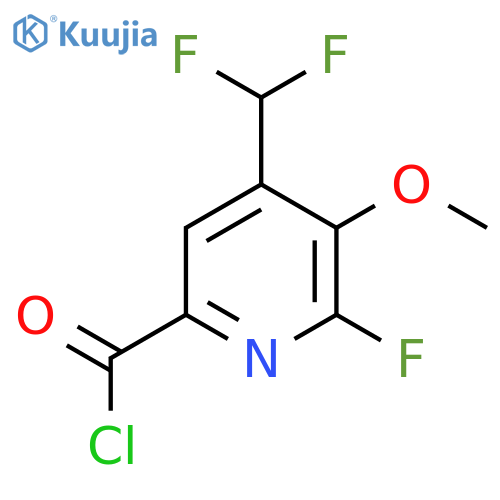

Cas no 1805435-32-8 (4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)

1805435-32-8 structure

商品名:4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride

CAS番号:1805435-32-8

MF:C8H5ClF3NO2

メガワット:239.579011678696

CID:4883360

4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride

-

- インチ: 1S/C8H5ClF3NO2/c1-15-5-3(7(10)11)2-4(6(9)14)13-8(5)12/h2,7H,1H3

- InChIKey: JIOKPKPHAYSSOQ-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=C(C(F)F)C(=C(N=1)F)OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 39.2

4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029034548-1g |

4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride |

1805435-32-8 | 95% | 1g |

$2,808.15 | 2022-04-01 | |

| Alichem | A029034548-500mg |

4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride |

1805435-32-8 | 95% | 500mg |

$1,651.30 | 2022-04-01 | |

| Alichem | A029034548-250mg |

4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride |

1805435-32-8 | 95% | 250mg |

$950.60 | 2022-04-01 |

4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride 関連文献

-

1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

1805435-32-8 (4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量